molecular formula C6H4BrN3 B13058966 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine

4-Bromo-5h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13058966
M. Wt: 198.02 g/mol
InChI Key: KCVRDETUCONJBS-UHFFFAOYSA-N
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Description

4-Bromo-5h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the use of Cu-catalyzed reactions. For instance, 5-bromopyrimidin-4-amines can react with alkynes in the presence of CuCl and 6-methylpicolinic acid to form the desired pyrrolo[2,3-d]pyrimidine . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include CuCl, 6-methylpicolinic acid, NaI, K2CO3, and malononitrile. Reaction conditions often involve the use of solvents such as DMSO and ethanol, with reactions carried out at room temperature or under reflux .

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4-Bromo-5h-pyrrolo[2,3-d]pyrimidine involves its interaction with kinase enzymes. The compound binds to the active site of kinases, inhibiting their activity and leading to the disruption of signaling pathways that promote cell proliferation and survival. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5h-pyrrolo[2,3-d]pyrimidine
  • 4-Fluoro-5h-pyrrolo[2,3-d]pyrimidine
  • 4-Iodo-5h-pyrrolo[2,3-d]pyrimidine

Uniqueness

4-Bromo-5h-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the bromine atom, which can enhance its binding affinity to kinase enzymes compared to other halogenated derivatives. This unique feature makes it a valuable compound for developing potent kinase inhibitors .

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

4-bromo-5H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C6H4BrN3/c7-5-4-1-2-8-6(4)10-3-9-5/h2-3H,1H2

InChI Key

KCVRDETUCONJBS-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C1C(=NC=N2)Br

Origin of Product

United States

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